molecular formula C13H29N B129799 tert-Amyl-tert-octylamine CAS No. 150285-07-7

tert-Amyl-tert-octylamine

Cat. No.: B129799
CAS No.: 150285-07-7
M. Wt: 199.38 g/mol
InChI Key: RMRFHMLPQSZGLP-UHFFFAOYSA-N
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Description

tert-Amyl-tert-octylamine: is an organic compound with the molecular formula C13H29N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

tert-Amyl-tert-octylamine has several applications in scientific research:

Safety and Hazards

When handling tert-Amyl-tert-octylamine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amyl-tert-octylamine can be synthesized through the Ritter reaction , which involves the reaction of nitriles with tertiary alcohols in the presence of strong acids. For example, tert-octylamine can be synthesized by reacting diisobutylene with acetonitrile in the presence of concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar methods. The reaction typically involves the use of glacial acetic acid as a solvent and is carried out at temperatures ranging from 10°C to 50°C for several hours .

Chemical Reactions Analysis

Types of Reactions: tert-Amyl-tert-octylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Amyl-tert-octylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it can inhibit or activate specific enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: tert-Amyl-tert-octylamine is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and applications where other tertiary amines may not be as effective .

Properties

IUPAC Name

2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFHMLPQSZGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592877
Record name 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150285-07-7
Record name 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Amyl-tert-octylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the primary finding regarding tert-amyl-tert-octylamine in the study?

A: The study investigated the electrochemical behavior of several hindered secondary alkyl amines, including this compound, under electrochemical oxidation. [] The researchers discovered that these amines could be electrochemically oxidized to form the corresponding, more sterically hindered, secondary diamines. This finding suggests a potential synthetic route for producing these challenging-to-synthesize compounds.

Q2: How does the study contribute to understanding the mechanism of diamine formation from hindered amines?

A: By analyzing the intermediate species and final products, the researchers proposed an electrocatalytic mechanism for diamine formation. [] This mechanism, initiated by the formation of a radical cation from the starting amine, explains the observed product formation. While the study doesn't delve deeply into the specific reactivity of this compound within the proposed mechanism, it provides a framework for understanding how this amine might participate in the reaction pathway.

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